molecular formula C6H2ClFN2 B1592692 5-Chloro-3-fluoropyridine-2-carbonitrile CAS No. 207994-11-4

5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No. B1592692
M. Wt: 156.54 g/mol
InChI Key: CNRYBSVCHUPCDV-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbonitrile is a chemical compound with the CAS Number: 207994-11-4 . It has a molecular weight of 156.55 and is a solid at ambient temperature . The IUPAC name for this compound is 5-chloro-3-fluoro-2-pyridinecarbonitrile .


Synthesis Analysis

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile and similar fluorinated pyridines often involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular formula of 5-Chloro-3-fluoropyridine-2-carbonitrile is C6H2ClFN2 . The InChI key for this compound is CNRYBSVCHUPCDV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluoropyridines, such as 5-Chloro-3-fluoropyridine-2-carbonitrile, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoropyridine-2-carbonitrile is a solid at ambient temperature . It has a boiling point of 72-73°C . The exact mass of this compound is 155.98900 .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : A study by Jukić et al. (2010) focused on the synthesis and structural analysis of a compound closely related to 5-Chloro-3-fluoropyridine-2-carbonitrile. They used X-ray, IR, NMR, and electronic spectroscopy for analyzing the structure and optical properties of the compound.

  • Fluoropolymers in Supercritical Carbon Dioxide : DeSimone et al. (1992) explored the synthesis of fluoropolymers in supercritical carbon dioxide. Their research DeSimone, Guan, Elsbernd, 1992 highlights the potential for using fluorinated compounds in environmentally friendly processes for producing high-performance materials.

  • Molecular Composition and Ligand-Protein Interactions : Arulaabaranam et al. (2021) conducted computational calculations on a molecule similar to 5-Chloro-3-fluoropyridine-2-carbonitrile, analyzing its molecular structure and energy. Their research Arulaabaranam, Muthu, Mani, Geoffrey, 2021 provides insights into the biological significance of such molecules through molecular docking studies.

  • Ratiometric Fluorescence Probes : Ajayaghosh et al. (2005) developed a ratiometric fluorescence probe based on a structure similar to 5-Chloro-3-fluoropyridine-2-carbonitrile. Their study Ajayaghosh, Carol, Sreejith, 2005 demonstrates the potential for using such compounds in sensing applications, particularly for detecting metal ions.

  • Corrosion Inhibition : Yadav et al. (2016) researched pyranopyrazole derivatives, structurally related to 5-Chloro-3-fluoropyridine-2-carbonitrile, as corrosion inhibitors. Their findings Yadav, Gope, Kumari, Yadav, 2016 suggest that such compounds can effectively protect metals from corrosion, particularly in acidic environments.

  • Adsorption of Heavy Metal Ions : Zhang et al. (2014) studied a resin functionalized with a compound similar to 5-Chloro-3-fluoropyridine-2-carbonitrile for removing heavy metal ions from aqueous solutions. This study Zhang, Chen, Wang, Wei, 2014 highlights the potential use of such compounds in environmental remediation.

Safety And Hazards

The safety information for 5-Chloro-3-fluoropyridine-2-carbonitrile indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H319 and H335 , which refer to causing serious eye irritation and may cause respiratory irritation, respectively. Precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding inhaling dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection, respectively.

Future Directions

While specific future directions for 5-Chloro-3-fluoropyridine-2-carbonitrile are not mentioned in the available resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . The interest toward the development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines will be discovered in the future .

properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRYBSVCHUPCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621494
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoropyridine-2-carbonitrile

CAS RN

207994-11-4
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

1.39 g of 3-fluoro-5-chloro-2-pyridinecarboxamide (Example H7) are initially introduced into 8 ml of absolute dioxane, and 1.3 ml of dry pyridine are added. 1.30 ml of trifluoroacetic anhydride are slowly added with a syringe, while stirring and cooling in an ice-bath, and the mixture is subsequently stirred for 30 minutes. The resulting reaction mixture is poured onto 1N hydrochloric acid at 25° C. and extracted with diethyl ether. The ether phase is washed with dilute hydrochloric acid, water, dilute sodium bicarbonate solution and water. After drying over sodium sulfate, the mixture is filtered and the filtrate is concentrated to dryness. 1.14 g of the desired compound are obtained as a slightly violet-coloured solid of melting point 72-73° C.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Bromo-5-chloro-3-fluoropyridine (107 g, 0.5 mmol) and CuCN (55 g, 0.62 mmol) were added to a round bottom flask with a magnetic stirbar. The flask was fitted with a septum and purged with nitrogen for 10 minutes. DMSO (430 mL) was then added by syringe and the resulting mixture stirred at 120° C. for 3 h. The reaction was cooled to room temperature and then poured into a vigorously stirred mixture of EtOAc (1 L) and brine (1 L). The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography (15% ethyl ether, 85% hexanes) provided the title compound as an off-white solid (52 g, 67%). The product was characterized by 1H NMR.
Quantity
107 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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